molecular formula C12H14FNO B13220528 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]

5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]

Cat. No.: B13220528
M. Wt: 207.24 g/mol
InChI Key: UNKXPWSGKLQCJS-UHFFFAOYSA-N
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Description

5-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] is a synthetic organic compound with the molecular formula C12H14FNO It is characterized by a spirocyclic structure, which includes an indole moiety fused to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] typically involves the reaction of indole derivatives with fluorinated reagents under controlled conditions. One common method involves the use of a fluorinating agent such as Selectfluor in the presence of a base to introduce the fluorine atom into the indole ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of 5-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The choice of reagents and reaction conditions is critical to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] involves its interaction with specific molecular targets and pathways. The fluorine atom in the molecule enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole: A simpler fluorinated indole derivative with similar chemical properties.

    1,2-Dihydrospiro[indole-3,4’-oxane]: Lacks the fluorine atom but shares the spirocyclic structure.

    Fluorooxindoles: Compounds with a fluorine atom and an oxindole structure, exhibiting similar reactivity.

Uniqueness

5-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] is unique due to its spirocyclic structure combined with the presence of a fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

5-fluorospiro[1,2-dihydroindole-3,4'-oxane]

InChI

InChI=1S/C12H14FNO/c13-9-1-2-11-10(7-9)12(8-14-11)3-5-15-6-4-12/h1-2,7,14H,3-6,8H2

InChI Key

UNKXPWSGKLQCJS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CNC3=C2C=C(C=C3)F

Origin of Product

United States

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